molecular formula C17H12BrClO3 B15230813 Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate

Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate

Cat. No.: B15230813
M. Wt: 379.6 g/mol
InChI Key: XOJBVAJFDBFDOC-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate (CAS: 1706440-78-9) is a halogenated aromatic ester with the molecular formula C₁₇H₁₂BrClO₃ and a molecular weight of 379.63 g/mol . Its structure features a propargyl (prop-2-yn-1-yl) ester group, a bromine substituent at the 3-position, and a 2-chlorobenzyloxy moiety at the 4-position of the benzoate ring. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by similar methodologies applied to related propargyl benzoate derivatives .

Properties

Molecular Formula

C17H12BrClO3

Molecular Weight

379.6 g/mol

IUPAC Name

prop-2-ynyl 3-bromo-4-[(2-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H12BrClO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h1,3-8,10H,9,11H2

InChI Key

XOJBVAJFDBFDOC-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate core, followed by the introduction of the bromine atom and the chlorobenzyl ether group. The final step involves the addition of the propynyl group. The reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its reactive groups make it suitable for labeling and tracking biomolecules .

Medicine: The compound’s structure can be modified to create derivatives with specific biological activities .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers and coatings .

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The propynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The bromine and chlorobenzyl ether groups can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Reference
Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate C₁₇H₁₂BrClO₃ 379.63 Br (C3), 2-Cl-benzyloxy (C4) -
Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate C₂₀H₂₂O₄ 326.39 Ethoxy (C3), 2-Me-benzyloxy (C4) -
3-(2-Amino-5-bromopyridin-3-yl)prop-2-yn-1-yl benzoate C₁₅H₁₁BrN₂O₂ 339.17 Br (pyridine), propargyl benzoate 88%

Key Observations :

  • Halogen Influence : The target compound contains both bromine and chlorine, contributing to its higher molecular weight compared to the allyl analog (379.63 vs. 326.39 g/mol). Halogens enhance electrophilic reactivity and may improve binding in medicinal applications .
  • Ester Group Variation : The propargyl ester in the target compound differs from the allyl ester in Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate , which lacks halogens but includes a methyl group. This structural difference likely alters lipophilicity and metabolic stability .
  • Synthetic Yields: The Sonogashira coupling used for 3-(2-Amino-5-bromopyridin-3-yl)prop-2-yn-1-yl benzoate achieved 88% yield, suggesting efficient methodology for propargyl benzoate synthesis .

Reactivity and Functionalization

  • Halogenated Derivatives: Bromine and chlorine in the target compound may facilitate further functionalization (e.g., Suzuki couplings) compared to non-halogenated analogs. highlights brominated pyrazoline sulfonamides with yields >80%, indicating robust reactivity of bromo-substituted intermediates .

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